2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane
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Overview
Description
2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6Cl2F12. This compound is characterized by its high density and boiling point, making it a significant substance in various industrial applications .
Preparation Methods
The synthesis of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane typically involves the chlorination and fluorination of appropriate precursors. One common method involves the reaction of a chlorinated pentane derivative with fluorinating agents under controlled conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated intermediates.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to participate in strong hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
- 1,1,1,2,3,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane These compounds share similar physical properties but differ in their chemical reactivity and applications .
Properties
CAS No. |
85720-79-2 |
---|---|
Molecular Formula |
C6Cl2F12 |
Molecular Weight |
370.95 g/mol |
IUPAC Name |
2,3-dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6Cl2F12/c7-2(10,3(8,11)6(18,19)20)1(9,4(12,13)14)5(15,16)17 |
InChI Key |
DAKPRHAAVFWCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)Cl)(F)Cl)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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